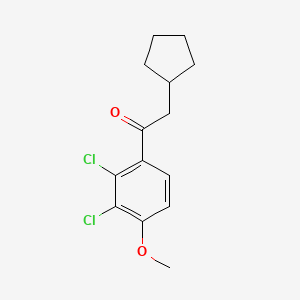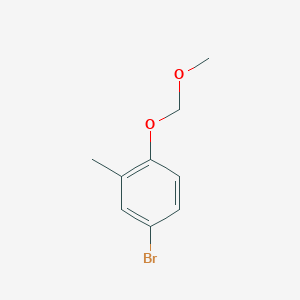
5-(4-Iodophenyl)-1H-tetrazole
Overview
Description
The compound “5-(4-Iodophenyl)-1H-tetrazole” is a chemical compound that contains an iodophenyl group and a tetrazole group . Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom. Iodophenyl groups are phenyl groups – a ring of six carbon atoms – with an iodine atom attached .
Synthesis Analysis
While specific synthesis methods for “5-(4-Iodophenyl)-1H-tetrazole” were not found, related compounds have been synthesized using various methods . For instance, a green protocol for the one-pot synthesis of isoxazole derivatives using modified β-cyclodextrin as a catalyst has been reported . Another study discussed the synthesis of N-aryl-β-alanine derivatives .Scientific Research Applications
Catalytic Applications
5-(4-Iodophenyl)-1H-tetrazole and related compounds have been utilized in catalytic applications. For instance, 1-(2-Iodophenyl)-1H-tetrazole has been synthesized and used as a ligand in the Pd(II) catalyzed Heck reaction, showcasing its role in facilitating cross-coupling reactions with excellent yields (Gupta, Song, & Oh, 2004).
Medicinal Chemistry
Tetrazoles, particularly 5-substituted 1H-tetrazoles, are significant in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids, contributing to the development of various clinical drugs such as losartan, cefazolin, and alfentanil. The synthesis of these compounds has undergone significant advancements, making them more efficient and eco-friendly (Mittal & Awasthi, 2019).
Corrosion Inhibition
Some tetrazole derivatives, including 5-substituted 1H-tetrazoles, have been studied for their potential in inhibiting corrosion of metals like stainless steel in acidic mediums. For example, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has shown significant efficacy in preventing corrosion, with its adsorption following the Langmuir adsorption model (Ehsani et al., 2014).
Synthetic and Functionalization Utility
In organic chemistry, 5-substituted tetrazoles are useful intermediates for synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their role in drug design is notable, as they offer non-classical bioisosteres of carboxylic acids, providing similar acidities but enhanced lipophilicities and metabolic resistance. The synthesis and functionalization of these heterocycles have been extensively explored, leading to the development of novel synthetic approaches and understanding of reaction mechanisms (Roh, Vávrová, & Hrabálek, 2012).
Crystallography and Docking Studies
Tetrazole derivatives have been subjected to X-ray crystallography and molecular docking studies, providing insights into their structures and potential interactions in biological systems, such as their role as cyclooxygenase-2 enzyme inhibitors (Al-Hourani et al., 2015).
Synthesis and Characterization
Various methods have been developed for the synthesis of 5-substituted 1H-tetrazoles, ranging from traditional approaches to more recent, environmentally friendly methods. For example, a hydrothermal synthesis method has been identified for producing 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, yielding high-purity products efficiently and safely (Wang, Cai, & Xiong, 2013).
Corrosion Inhibition for Copper
Tetrazole derivatives, including 5-phenyltetrazole derivatives, have been studied as corrosion inhibitors for copper in chloride solutions, demonstrating significant inhibitory efficiency and providing insights into the interaction of these organic molecules with metal surfaces (Zucchi, Trabanelli, & Fonsati, 1996).
Photodecomposition Studies
The photodecomposition of tetrazole derivatives has been explored, offering potential applications in industries such as agriculture and medicine. These studies provide a deeper understanding of the photochemical behavior of these compounds and their stability under various conditions (Alawode, Robinson, & Rayat, 2011).
Future Directions
While specific future directions for “5-(4-Iodophenyl)-1H-tetrazole” were not found, research on related compounds suggests potential areas of interest. For instance, the therapeutic potential of MEK inhibitors is being explored , and the structure and function of 5-HTR1E serotonin receptor are being investigated for drug development .
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, (5S)-4,5-difluoro-6-[(2-fluoro-4-iodophenyl)imino]-N-(2-hydroxyethoxy)cyclohexa-1,3-diene-1-carboxamide, has been shown to target the Dual specificity mitogen-activated protein kinase kinase 1 . Another compound, 4-Iodo-L-phenylalanine, targets Dipeptidyl peptidase 4 . .
Mode of Action
For instance, DOI, a compound with a similar iodophenyl group, has been found to act as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This suggests that 5-(4-Iodophenyl)-1H-tetrazole might also interact with its targets in a similar manner.
Biochemical Pathways
For instance, INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), a tetrazolium salt, is commonly used in assays to measure cellular respiration, suggesting it may affect pathways related to energy production .
Result of Action
For instance, DOI, a compound with a similar iodophenyl group, has been found to act as a potent inhibitor of TNF, showing TNF inhibition in the picomolar range .
properties
IUPAC Name |
5-(4-iodophenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMPMXOMXURJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901151 | |
| Record name | NoName_226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B3143616.png)

acetate](/img/structure/B3143639.png)
![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)

![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)